N-[1-(4-fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine
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Overview
Description
N-[1-(4-fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 4-fluorobenzoyl group and a 6-methylpyrimidin-4-amine moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzoyl chloride, which is then reacted with piperidine to form 1-(4-fluorobenzoyl)piperidine. This intermediate is further reacted with 6-methylpyrimidin-4-amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N,N-diisopropylethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(4-fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, particularly those involved in the central nervous system. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1-[1-(4-chloro-2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl)-2,2-dimethylpropanamide
- N-(1-[1-(4-fluorobenzoyl)piperidin-4-yl]-2-{[(furan-2-yl)methyl]amino}ethyl)acetamide
Uniqueness
N-[1-(4-fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. Its combination of a piperidine ring with a fluorobenzoyl group and a pyrimidine moiety makes it distinct from other similar compounds, offering unique opportunities for research and development .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-12-10-16(20-11-19-12)21-15-6-8-22(9-7-15)17(23)13-2-4-14(18)5-3-13/h2-5,10-11,15H,6-9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXUBSKHRCDMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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